6-Methylquinazolin-4-Amine
Overview
Description
6-Methylquinazolin-4-Amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-4-Amine typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For example, anthranilic acid derivatives can be coupled with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones can be treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinazolin-4-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-chlorosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinazolinones and quinazolines, which exhibit different biological activities .
Scientific Research Applications
6-Methylquinazolin-4-Amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting cancer cells and bacterial infections.
Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methylquinazolin-4-Amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis in cancer cells. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. Additionally, the compound can interfere with bacterial cell wall synthesis, making it effective against certain bacterial strains .
Comparison with Similar Compounds
Quinazolinone: A closely related compound with a similar core structure but different substituents.
2-Methylquinazolin-4-Amine: Another derivative with a methyl group at the 2nd position instead of the 6th.
4(3H)-Quinazolinone: A quinazoline derivative with a carbonyl group at the 4th position.
Uniqueness: 6-Methylquinazolin-4-Amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 6th position and amine group at the 4th position contribute to its specific interactions with molecular targets, making it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
6-methylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGGAJVPIQZKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494230 | |
Record name | 6-Methylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21419-47-6 | |
Record name | 6-Methylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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